molecular formula C11H19NO B14217766 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- CAS No. 587875-22-7

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-

Cat. No.: B14217766
CAS No.: 587875-22-7
M. Wt: 181.27 g/mol
InChI Key: MIEUKWYVXCQBAW-UHFFFAOYSA-N
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Description

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is a nitrile derivative featuring a nine-carbon chain with a hydroxyl group at position 4 and methyl substituents at positions 4 and 6. Nitriles are characterized by their polar -C≡N group, which influences reactivity and solubility. The hydroxyl and methyl groups in this compound likely enhance its polarity and steric effects, distinguishing it from simpler nitriles .

Properties

CAS No.

587875-22-7

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-hydroxy-4,8-dimethylnon-7-enenitrile

InChI

InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3

InChI Key

MIEUKWYVXCQBAW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCC#N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4,8-dimethyl-7-nonenenitrile with appropriate reagents under controlled conditions. For instance, the Knoevenagel reaction is often employed, where an aldehyde or ketone reacts with a nitrile in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name CAS Number Functional Groups Molecular Formula Key Structural Features
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- Not reported Nitrile, hydroxyl, methyl C₁₁H₁₉NO Hydroxyl at C4, methyl at C4 and C8, nitrile
4,8-Dimethylnona-3,7-dienenitrile 6250-73-3 Nitrile, two double bonds, methyl C₁₁H₁₅N Conjugated diene (C3, C7), methyl at C4, C8
(E/Z)-4,8-Dimethyl-3,7-nonadien-2-one 817-88-9 Ketone, two double bonds, methyl C₁₁H₁₆O Ketone at C2, conjugated diene (C3, C7)
7-Nonen-2-ol, 4,8-dimethyl- Not provided Alcohol, methyl C₁₁H₂₂O Alcohol at C2, methyl at C4 and C8
4,8-Dimethyl-7-hydroxycoumarin 4115-76-8 Coumarin, hydroxyl, methyl C₁₁H₁₀O₃ Benzene fused to lactone, hydroxyl at C7
  • Nitrile vs. Ketone: The nitrile group (-C≡N) in 7-nonenenitrile derivatives confers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to ketones, which undergo nucleophilic additions .
  • Hydroxyl Position: The hydroxyl group in 4,8-dimethyl-7-hydroxycoumarin is part of an aromatic system, unlike the aliphatic hydroxyl in 7-nonenenitrile, 4-hydroxy-4,8-dimethyl- .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Molecular Weight: The nitrile analogs (e.g., 4,8-dimethylnona-3,7-dienenitrile, C₁₁H₁₅N) have lower molecular weights compared to hydroxyl-containing derivatives (e.g., 7-nonen-2-ol, C₁₁H₂₂O) due to the absence of oxygen .
  • Polarity : The hydroxyl group increases hydrophilicity, while nitriles contribute to dipole-dipole interactions. Coumarin derivatives (e.g., 4,8-dimethyl-7-hydroxycoumarin) exhibit higher polarity due to aromatic conjugation .

Reactivity and Stability

  • Nitrile Group : Nitriles are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. The presence of hydroxyl groups may facilitate intramolecular reactions .
  • Alcohols: 7-Nonen-2-ol, 4,8-dimethyl- can undergo oxidation to ketones or esterification, pathways irrelevant to nitriles .

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